molecular formula C26H30N4 B13792040 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine

6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine

Cat. No.: B13792040
M. Wt: 398.5 g/mol
InChI Key: CRMGFDJMBMOJQE-UHFFFAOYSA-N
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Description

6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quinoline family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves multiple steps, starting from the basic quinoline structureCommon reagents used in these reactions include acetonitrile and DMSO, with reaction conditions often requiring controlled temperatures and specific catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, DMSO, and various catalysts. Reaction conditions often require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent molecular rotor in various analytical techniques.

    Biology: Employed in the study of protein-ligand interactions and cellular imaging.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
  • 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline
  • 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline

Uniqueness

Compared to similar compounds, 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its ability to act as a fluorescent molecular rotor and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C26H30N4

Molecular Weight

398.5 g/mol

IUPAC Name

2-[[1-(3-anilinopropyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile

InChI

InChI=1S/C26H30N4/c1-19-13-25-24(15-22(19)14-21(17-27)18-28)20(2)16-26(3,4)30(25)12-8-11-29-23-9-6-5-7-10-23/h5-7,9-10,13-15,20,29H,8,11-12,16H2,1-4H3

InChI Key

CRMGFDJMBMOJQE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCCNC3=CC=CC=C3)(C)C

Origin of Product

United States

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